2,3-dihydro-1H-inden-2-ylmethanesulfonamide
Description
2,3-dihydro-1H-inden-2-ylmethanesulfonamide is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is known for its unique structure, which includes an indene moiety fused with a methanesulfonamide group
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)7-8-5-9-3-1-2-4-10(9)6-8/h1-4,8H,5-7H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVKXAYXFRIXAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide typically involves the reaction of 2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-inden-2-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-dihydro-1H-inden-2-ylmethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-inden-2-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The indene moiety may also contribute to its biological activity by interacting with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
Similar Compounds
1H-Indene-2-methanesulfonamide: Similar structure but lacks the dihydro modification.
2,3-dihydro-1H-indene-2-sulfonamide: Similar but with a different substitution pattern on the indene ring.
Uniqueness
2,3-dihydro-1H-inden-2-ylmethanesulfonamide is unique due to its specific combination of the indene and methanesulfonamide groups, which imparts distinct chemical and biological properties.
Biological Activity
2,3-Dihydro-1H-inden-2-ylmethanesulfonamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a dihydroindene structure, which is significant for its biological interactions. The sulfonamide moiety is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets such as enzymes and receptors.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The sulfonamide group may inhibit certain enzymes by competing with substrate binding sites or altering enzyme conformation. Additionally, the indene structure can interact with hydrophobic regions in proteins or cell membranes, potentially influencing cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against various bacterial strains, making it a candidate for further development in antibiotic therapies.
Case Study: Antimicrobial Assays
In a recent study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was included among tested compounds. The results indicated a significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.
Case Study: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of sulfonamides, including this compound. The compound demonstrated competitive inhibition against target enzymes involved in inflammatory pathways. This finding supports the hypothesis that it could be developed into anti-inflammatory agents.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1H-Indene-2-methanesulfonamide | Indene with sulfonamide | Limited studies; potential antimicrobial |
| 2,3-Dihydro-1H-indene-2-sulfonamide | Dihydroindene with sulfonamide | Moderate antimicrobial activity |
| This compound | Dihydroindene with methanesulfonamide | Significant antimicrobial and anticancer potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
